1-(5-Bromo-2,4-dimethoxyphenyl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFODHXGBOZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 5 Bromo 2,4 Dimethoxyphenyl Ethan 1 One
Regioselective Bromination Strategies for Dimethoxyphenylacetophenones
The introduction of a bromine atom onto the 2,4-dimethoxyacetophenone core is a critical transformation. The electronic properties of the substituents heavily influence the regiochemical outcome of electrophilic aromatic substitution. The two methoxy (B1213986) groups are potent activating, ortho, para-directing groups, while the acetyl group is a deactivating, meta-directing group. The cumulative effect of these groups strongly activates the C3 and C5 positions for electrophilic attack, making the selective bromination at the C5 position a primary challenge.
Electrophilic aromatic bromination is a cornerstone of arene functionalization. The choice of brominating agent and reaction conditions is paramount to achieving high regioselectivity in highly activated systems like 2,4-dimethoxyacetophenone.
The C2-methoxy group directs electrophiles to the C3 (ortho) and C5 (para) positions. The C4-methoxy group directs to the C3 and C5 positions (both ortho). The C1-acetyl group directs to the C3 and C5 positions (both meta). Consequently, both the C3 and C5 positions are electronically favored. However, the C5 position is often preferentially substituted due to reduced steric hindrance compared to the C3 position, which is situated between two substituents.
Common electrophilic brominating agents include molecular bromine (Br₂), often with a Lewis acid catalyst, and N-halosuccinimides. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low, steady concentration of bromine, which can enhance selectivity. utm.my For highly activated aromatic ketones, NBS can achieve nuclear bromination, particularly when catalyzed by acid or under specific solvent conditions. utm.my For instance, the bromination of the structurally similar 2-hydroxy-4-methoxyacetophenone with NBS in chloroform (B151607) proceeds smoothly to yield the corresponding 5-bromo derivative, indicating a high preference for substitution at this position. nih.govresearchgate.net The use of strong acids like concentrated sulfuric acid with NBS can also facilitate the bromination of even deactivated aromatic rings, highlighting its versatility. utm.my
| Brominating Reagent | Catalyst/Solvent System | Key Features & Selectivity Control |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or Chloroform | Generally provides good selectivity for the less sterically hindered C5 position in highly activated systems. Milder conditions compared to Br₂. |
| N-Bromosuccinimide (NBS) | H₂SO₄ (catalytic) | Increases the electrophilicity of the bromine source, enabling bromination of less reactive substrates and potentially influencing regioselectivity. |
| Molecular Bromine (Br₂) | Lewis Acids (e.g., AlCl₃, FeCl₃) | Classic, highly reactive system. Can lead to over-bromination in activated rings if not carefully controlled. Selectivity can be poor. |
| Molecular Bromine (Br₂) | Acetic Acid (solvent) | A common protic medium that can moderate reactivity. Often used for bromination of activated arenes. |
Directed ortho metalation (DoM) offers an alternative, highly regioselective strategy for the functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orguwindsor.ca
In the context of 2,4-dimethoxyacetophenone, both methoxy groups can function as DMGs. The relative directing power of these groups determines the site of lithiation. The hierarchy of DMGs is well-established, with amides and carbamates being stronger than ethers. unblog.fr For 2,4-dimethoxyacetophenone, a competitive scenario arises:
The C2-methoxy group directs metalation to the C3 position.
The C4-methoxy group can direct metalation to either the C3 or C5 position.
The acetyl group is not typically a strong DMG and is generally susceptible to nucleophilic addition by the organolithium base. This side reaction can be a significant limitation. However, if the DoM reaction were to proceed, the outcome would depend on the specific base and reaction conditions used. Studies on substituted anisic acids have shown that by varying the base (e.g., s-BuLi/TMEDA vs. n-BuLi/t-BuOK), the site of metalation can be selectively controlled between two possible ortho positions. unblog.frresearchgate.net By analogy, it might be possible to favor lithiation at the C5 position of 2,4-dimethoxyacetophenone through careful selection of the metalating agent and conditions, potentially leveraging steric effects or complex-induced proximity effects. Quenching the C5-lithiated intermediate with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane, would then yield the desired 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one.
Acylation Methodologies for Ethanone (B97240) Moiety Construction
An alternative synthetic strategy involves first preparing the 1-bromo-2,4-dimethoxybenzene (B92324) core, followed by the introduction of the acetyl group. This approach hinges on the regioselective acylation of the pre-functionalized aromatic ring.
The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. youtube.comyoutube.com The starting material for this route, 1-bromo-2,4-dimethoxybenzene, is highly activated towards electrophilic substitution. The directing effects of the substituents are as follows:
C2-Methoxy: A strong activating, ortho, para-director, activating the C3 (ortho) and C5 (para) positions.
C4-Methoxy: A strong activating, ortho, para-director, activating the C3 and C5 positions (both ortho).
C1-Bromo: A deactivating, ortho, para-director.
The synergistic directing effect of the two powerful methoxy groups overwhelmingly favors substitution at the C5 position, which is para to the C2-methoxy and ortho to the C4-methoxy group. The deactivating effect of the bromine is overcome by the potent activation of the methoxy groups.
A primary limitation of the traditional Friedel-Crafts acylation is the need for stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃), which complexes with the product ketone. youtube.com This necessitates an aqueous workup, preventing catalyst recovery. Modern advancements focus on developing greener, catalytic alternatives. Heterogeneous catalysts and more environmentally benign Lewis acids are being explored to circumvent these issues.
| Lewis Acid Catalyst | Acylating Agent | Typical Conditions | Advantages & Limitations |
|---|---|---|---|
| AlCl₃, FeCl₃ | Acetyl Chloride, Acetic Anhydride | Anhydrous; solvent such as CS₂, DCM, or nitrobenzene | Highly effective but requires >1 equivalent of catalyst; generates significant waste. |
| Polyphosphoric Acid (PPA) | Acetic Acid | Elevated temperatures | Acts as both catalyst and solvent; can promote acylation but sometimes leads to side products with multifunctional substrates. researchgate.net |
| Zeolites (e.g., H-ZSM-5) | Acetic Anhydride | High temperature, often vapor phase | Heterogeneous, reusable catalyst; environmentally friendly but may require harsh conditions. |
| Metal Trifluoromethanesulfonates (e.g., Sc(OTf)₃, Bi(OTf)₃) | Acetyl Chloride, Acetic Anhydride | Catalytic amounts; milder conditions | Water-tolerant, recyclable catalysts; can be highly efficient in small quantities. |
Beyond the classical Friedel-Crafts reaction, modern organic synthesis offers several catalytic methods for the acylation of aryl halides. These routes often provide greater functional group tolerance and milder reaction conditions. One powerful strategy involves the conversion of the starting material, 1-bromo-2,4-dimethoxybenzene, into an organometallic reagent, which then reacts with an acylating agent.
For example, the aryl bromide can be converted into an organomagnesium (Grignard) or organolithium reagent via halogen-metal exchange. The resulting nucleophilic species can then react with acetyl chloride or acetic anhydride to form the ketone. However, the high reactivity of these organometallics can limit functional group compatibility.
More refined catalytic approaches include transition-metal-catalyzed cross-coupling reactions. For instance, a Negishi coupling could be employed by first converting 1-bromo-2,4-dimethoxybenzene to its corresponding organozinc reagent, which can then be coupled with acetyl chloride in the presence of a palladium or nickel catalyst. Similarly, a palladium-catalyzed carbonylative coupling reaction could introduce the acetyl group by reacting the aryl bromide with carbon monoxide and a methyl-source organometallic reagent (e.g., methyltin or methylboron compounds). These methods represent advanced, albeit often more complex, alternatives to achieve the desired acylation.
Multi-Component and Tandem Reaction Sequences in the Synthesis of this compound
To enhance synthetic efficiency, multi-component reactions (MCRs) and tandem (or domino/cascade) reaction sequences are highly desirable as they allow for the construction of complex molecules in a single pot, minimizing purification steps and resource consumption. While a specific, established multi-component reaction for the direct synthesis of this compound is not prominent in the literature, a plausible tandem sequence can be designed based on known transformations.
A hypothetical one-pot tandem reaction could commence with the highly activated precursor, 1,3-dimethoxybenzene (B93181). The sequence could involve:
Initial Friedel-Crafts Acylation: Reaction of 1,3-dimethoxybenzene with acetyl chloride and a sub-stoichiometric amount of a Lewis acid catalyst to form 2,4-dimethoxyacetophenone. The high activation of the starting material allows for milder conditions where the catalyst might not be fully sequestered by the product.
In-situ Bromination: Following the acylation, a brominating agent like NBS is introduced into the same reaction vessel. The product from the first step, 2,4-dimethoxyacetophenone, is already primed for electrophilic substitution at the C5 position. The residual Lewis acid or the generated protic acid (HCl) from the first step could potentially catalyze the subsequent bromination, leading to the final target molecule.
Sustainable and Green Chemistry Principles Applied to its Synthesis
The application of green chemistry to the synthesis of this compound centers on reducing waste, minimizing energy consumption, and replacing hazardous reagents with more benign alternatives. The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-bromo-2,4-dimethoxybenzene with an acetylating agent like acetyl chloride or acetic anhydride. Advanced methodologies seek to transform this process into a more sustainable operation.
A key principle of green chemistry is the reduction or elimination of harmful solvents. Traditional Friedel-Crafts reactions often use chlorinated solvents or nitrobenzene, which are toxic and difficult to dispose of.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement. In this approach, liquid or solid reactants are mixed in the absence of a solvent, often with the aid of a solid acid catalyst. This method not only eliminates solvent waste but can also lead to shorter reaction times and easier product isolation. Research on the acylation of other activated aromatic ethers, such as dimethoxybenzene derivatives, has demonstrated the feasibility of this approach using various solid acid catalysts. researchgate.net These catalysts provide an active surface for the reaction to occur, often enhanced by microwave irradiation for efficient energy transfer. For the synthesis of this compound, a similar protocol could be envisioned, reacting 1-bromo-2,4-dimethoxybenzene with an acylating agent over a reusable solid acid catalyst. chemijournal.com
Aqueous Medium Synthesis: While Friedel-Crafts acylations are classically performed under strictly anhydrous conditions due to the water-sensitivity of catalysts like aluminum chloride, modern catalyst development is exploring water-tolerant Lewis acids. Catalysts such as rare-earth metal triflates have shown activity in the presence of water, opening the possibility for reactions in aqueous media. However, the application of aqueous systems for the acylation of electron-rich benzene (B151609) derivatives remains a significant challenge and is a developing area of research.
Table 1: Examples of Solvent-Free Acylation of Dimethoxybenzene Derivatives Using Solid Acid Catalysts Note: These examples are for structurally related compounds, illustrating the potential for applying similar methodologies to the synthesis of this compound.
| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| 1,4-Dimethoxybenzene | Acetic Anhydride | Cs2.5H0.5PW12O40/K-10 Clay | 90 | 2 h | 89.3% Conversion | researchgate.net |
| 1,4-Dimethoxybenzene | Acetic Anhydride | Sulfated Zirconia | 100-120 | 4-6 h | High Yield | epa.gov |
| Anisole | Acetic Anhydride | M(IV) Phosphotungstates | 118 | 6 h | 91% Yield | chemijournal.com |
Catalytic Approaches: The primary green modification to the Friedel-Crafts acylation is the replacement of stoichiometric Lewis acids (e.g., AlCl₃) with true catalytic systems. researchgate.net Stoichiometric processes generate large amounts of hydrolyzed aluminum waste during workup. In contrast, catalytic methods use only a small amount of a catalyst that can, in principle, be recovered and reused.
Heterogeneous Solid Acid Catalysts: As mentioned previously, solid acids like zeolites, acid-treated clays, and supported heteropoly acids are highly effective for Friedel-Crafts acylations. researchgate.netacs.org Their advantages include ease of separation from the reaction mixture (simple filtration), potential for regeneration and reuse, and reduced corrosion and waste disposal issues. chemijournal.com
Homogeneous Catalysts: The use of metal triflates (e.g., Scandium triflate, Bismuth triflate) as water-tolerant Lewis acid catalysts has become a powerful tool. researchgate.net These catalysts can be used in much smaller quantities than traditional Lewis acids and are often more selective. ijpcbs.com Furthermore, iron-based catalysts, such as iron(III) chloride, are gaining attention as they are inexpensive, less toxic, and effective for acylating electron-rich substrates, sometimes in alternative solvent systems like ionic liquids. nih.gov
Chemo-Enzymatic Approaches: Biocatalysis offers an environmentally benign route for chemical synthesis. While nature utilizes enzymes for Friedel-Crafts-type reactions in various biosynthetic pathways, the application of isolated enzymes or whole-cell systems for the synthesis of specialty ketones like this compound is still an emerging field. nih.gov A chemo-enzymatic strategy could involve using an enzyme to perform the key C-C bond formation on a synthetically prepared precursor. The high selectivity (regio-, chemo-, and enantio-) and mild operating conditions (neutral pH, ambient temperature) of enzymes make them an attractive, albeit currently underdeveloped, option for this class of transformation. nih.gov
Table 2: Comparison of Catalyst Types for Friedel-Crafts Acylation
| Catalyst Type | Examples | Loading | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Lewis Acids | AlCl₃, FeCl₃ | Stoichiometric | High reactivity, low cost | Large waste generation, moisture sensitive, corrosive |
| Homogeneous Catalysts | Sc(OTf)₃, Bi(OTf)₃ | Catalytic (1-10 mol%) | High activity, can be water-tolerant, high selectivity | Difficult to recover, potential metal contamination |
| Heterogeneous Catalysts | Zeolites, Clays, Sulfated Zirconia | Catalytic | Easily separable, reusable, reduced waste | Can be less active than homogeneous systems, potential for pore diffusion limitations |
| Biocatalysts | Acyltransferases (Engineered) | Catalytic | Extremely high selectivity, mild conditions, biodegradable | Limited substrate scope, stability issues, currently limited availability |
Optimization of Reaction Parameters and Process Scale-Up Considerations
Transitioning an advanced synthetic methodology from laboratory discovery to industrial production requires rigorous optimization of reaction parameters and careful consideration of scale-up challenges.
Optimization of Reaction Parameters: For a potential solvent-free, solid-catalyzed synthesis of this compound, several parameters would need systematic study to maximize yield and purity while minimizing costs and environmental impact.
Catalyst Selection and Loading: Different solid acid catalysts would be screened to identify the one with the highest activity and selectivity. The optimal loading (e.g., weight percent relative to reactants) would be determined to ensure efficient conversion without unnecessary excess.
Reactant Molar Ratio: The molar ratio of 1-bromo-2,4-dimethoxybenzene to the acylating agent (e.g., acetic anhydride) is a critical parameter. Using a slight excess of one reactant may drive the reaction to completion, but a large excess could complicate purification and increase waste.
Temperature and Reaction Time: The reaction temperature profile would be optimized to achieve a reasonable reaction rate without causing thermal degradation of reactants or products. The minimum time required to reach maximum conversion would be identified to maximize reactor throughput.
Process Scale-Up Considerations: Scaling a reaction from grams to kilograms or tons introduces new challenges that must be addressed.
Heat Transfer: Exothermic reactions, like many Friedel-Crafts acylations, can be difficult to control on a large scale. In solvent-free systems, the absence of a solvent to act as a heat sink makes efficient heat management critical to avoid runaway reactions and ensure product consistency.
Mass Transfer: In heterogeneous catalysis, ensuring efficient mixing of solid catalysts with liquid or solid reactants is crucial. On a large scale, mass transfer limitations can become significant, potentially requiring specialized reactor designs.
Catalyst Reusability and Lifetime: A key advantage of solid catalysts is their potential for reuse. For a process to be economically viable, the catalyst must demonstrate robust performance over multiple cycles. Studies on catalyst deactivation and regeneration protocols are essential for industrial implementation. researchgate.net
Downstream Processing: The workup and purification of the final product must be efficient and green. The use of a filterable solid catalyst simplifies the initial separation. Subsequent purification steps, such as crystallization instead of chromatography, are preferred to minimize solvent use and waste.
Mechanistic Investigations of Reactions Involving 1 5 Bromo 2,4 Dimethoxyphenyl Ethan 1 One
Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Bromo-dimethoxyphenyl Ring
The halogenated aromatic ring of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one is a key site for carbon-carbon and carbon-heteroatom bond formation. These transformations primarily occur through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
SNAr Reactions and Catalyst-Facilitated Transformations
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. lumenlearning.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. lumenlearning.comlibretexts.org
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). lumenlearning.com This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily lost in this step. lumenlearning.comlibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. lumenlearning.com
The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. libretexts.orglibretexts.org In this compound, the ethanone (B97240) (acetyl) group is a moderately electron-withdrawing group, while the two methoxy (B1213986) groups are electron-donating. The acetyl group is para to one methoxy group and meta to the bromine and the other methoxy group. The electron-donating methoxy groups generally deactivate the ring towards nucleophilic attack. However, the presence of the electron-withdrawing acetyl group can provide some activation, although its meta position relative to the bromine atom is not ideal for stabilizing the Meisenheimer complex through resonance. libretexts.org Consequently, forcing conditions or the use of strong nucleophiles may be necessary to promote SNAr reactions on this substrate.
Cross-Coupling Reaction Mechanisms: Suzuki, Heck, Sonogashira
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective with aryl halides like this compound. libretexts.org These reactions share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov
Suzuki Reaction
The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.org The catalytic cycle generally involves three key steps: nrochemistry.comlibretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. nrochemistry.comlibretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base. nrochemistry.comorganic-chemistry.org
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.comlibretexts.org
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgnih.gov The mechanism proceeds through the following steps: wikipedia.orgnih.govlibretexts.org
Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the aryl bromide, this compound, to form a Pd(II) complex. wikipedia.orglibretexts.org
Migratory Insertion (Alkene Insertion): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. wikipedia.orglibretexts.org
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the substituted alkene product and a palladium-hydride species. libretexts.org
Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium complex. nih.gov
Sonogashira Reaction
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction uniquely employs a dual catalytic system of palladium and copper(I). wikipedia.orglibretexts.org The proposed mechanism consists of two interconnected cycles:
Palladium Cycle: This cycle is similar to other cross-coupling reactions, starting with the oxidative addition of the aryl bromide to a Pd(0) catalyst. wikipedia.org
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This copper acetylide then acts as the nucleophile in the transmetalation step with the Pd(II) complex. youtube.com
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. wikipedia.org
The use of a copper co-catalyst allows the reaction to proceed under mild conditions, often at room temperature. libretexts.org
Table 1: Overview of Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Catalyst System | Base | Key Mechanistic Steps |
|---|---|---|---|---|
| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate, Phosphate, or Hydroxide | Oxidative Addition, Transmetalation, Reductive Elimination nrochemistry.comlibretexts.org |
| Heck | Alkene (e.g., Styrene) | Pd(0) complex (e.g., Pd(OAc)₂) | Amine (e.g., Et₃N) or Carbonate | Oxidative Addition, Migratory Insertion, β-Hydride Elimination wikipedia.orglibretexts.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex and Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination wikipedia.org |
Reactivity and Mechanistic Aspects of the Ethanone Carbonyl Group
The ethanone group introduces a reactive carbonyl center, which is susceptible to nucleophilic attack and can undergo various transformations.
Nucleophilic Addition Mechanisms to the Carbonyl
The carbonyl carbon of the ethanone group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows for nucleophilic addition, a fundamental reaction of ketones. The mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. This alkoxide intermediate is then typically protonated upon workup to yield an alcohol.
For this compound, this reaction can be used to introduce a variety of functional groups. For instance, reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) would lead to the formation of a tertiary alcohol after acidic workup.
Advanced Carbonyl Group Transformations (e.g., Reduction, Oxidation, Rearrangement)
Beyond simple addition, the carbonyl group can be transformed through several advanced reactions:
Reduction: The ketone can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Oxidation (Baeyer-Villiger Oxidation): This reaction converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide. wiley-vch.de The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the adjacent carbon groups (in this case, either the methyl group or the bromo-dimethoxyphenyl group) to the adjacent oxygen atom of the peroxyacid. wiley-vch.de The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wiley-vch.de Therefore, in the Baeyer-Villiger oxidation of this compound, the bromo-dimethoxyphenyl group would preferentially migrate, yielding an acetate (B1210297) ester.
Rearrangement: The compound can serve as a precursor for various rearrangement reactions. For example, under specific acidic conditions, rearrangements involving the aryl group or the acetyl group might be induced, although these are less common than the aforementioned transformations.
Intramolecular Cyclization and Rearrangement Mechanisms Triggered by the Compound
The strategic placement of functional groups in derivatives of this compound can facilitate intramolecular reactions to form cyclic structures. For instance, if a nucleophilic group is introduced at a suitable position through a cross-coupling reaction, it could subsequently attack the carbonyl carbon or another electrophilic site on the molecule.
A plausible synthetic strategy involves a domino reaction, where an initial intermolecular reaction sets the stage for a subsequent intramolecular cyclization. For example, a Sonogashira coupling could introduce an alkyne-containing side chain. organic-chemistry.org If this side chain also contains a nucleophile, subsequent intramolecular cyclization onto the alkyne (e.g., a 5-exo-dig or 6-exo-dig cyclization) could be triggered, leading to the formation of complex heterocyclic systems. organic-chemistry.orgchemrxiv.org Similarly, an intramolecular Heck reaction could be employed if an alkene is introduced into the molecule, providing a powerful method for constructing cyclic and polycyclic frameworks. researchgate.net
While studies on structurally related compounds, such as other substituted acetophenones, exist, the specific experimental and computational data required to thoroughly address the outlined sections for this compound have not been found. The scientific community has yet to publish in-depth investigations into the reaction mechanisms of this particular chemical entity.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the topics of:
Kinetic and Thermodynamic Studies of Reaction Processes
for this compound at this time. Further original research would be required to generate the data necessary to populate these sections.
Derivatization and Structural Modification Strategies for 1 5 Bromo 2,4 Dimethoxyphenyl Ethan 1 One
Functionalization at the Aryl Bromine Position
The presence of a bromine atom on the dimethoxyphenyl ring is a key feature for synthetic diversification, serving as a versatile handle for the introduction of new functional groups and the construction of more complex molecular frameworks.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides. libretexts.org The aryl bromide in 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one is an excellent substrate for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uzh.chresearchgate.net
Key cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a robust method for forming biaryl structures or introducing alkyl and alkenyl groups.
Heck Coupling: This methodology facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a direct route to stilbene-like structures or other vinylated aromatics.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes. It is the premier method for synthesizing aryl alkynes.
Stille Coupling: Involving the reaction of the aryl bromide with an organotin compound, the Stille coupling is highly versatile and tolerant of a wide array of functional groups. libretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, offering a direct route to arylamine derivatives.
The choice of catalyst, ligands, base, and solvent is crucial for optimizing these reactions, and conditions can be tailored to accommodate a wide range of coupling partners.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Resulting Bond | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C | Biaryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | C-C | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | C-C (sp) | Aryl Alkyne |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C | Aryl-R |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP | C-N | Arylamine |
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging on the electron-rich dimethoxyphenyl ring of the target molecule. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this case. chegg.com Therefore, classical SNAr reactions with nucleophiles like alkoxides or amines are not typically feasible under standard conditions.
However, metal-catalyzed nucleophilic coupling reactions provide an alternative pathway. For instance, the Ullmann condensation, which uses a copper catalyst, can facilitate the coupling of the aryl bromide with alcohols, amines, and thiols, often requiring high temperatures. These reactions broaden the scope of accessible derivatives to include ethers, substituted amines, and thioethers.
Transformations of the Ethanone (B97240) Side Chain
The ethanone (acetyl) group provides a second, highly reactive site for structural modification. Both the carbonyl carbon and the adjacent α-carbon are susceptible to a variety of chemical transformations.
The methyl group of the ethanone side chain is acidic and can be readily halogenated at the α-position. libretexts.orglibretexts.org Treatment of this compound with bromine in an acidic medium, such as acetic acid, leads to the formation of the corresponding α-bromo ketone, 2-bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one. libretexts.orglibretexts.org
This α-bromo ketone is a highly valuable synthetic intermediate. The newly introduced bromine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups. nih.gov
Table 2: Functional Group Interconversions from α-Bromo Ketone Intermediate
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | Ammonia, Primary/Secondary Amine | α-Amino ketone |
| Azide | Sodium Azide (NaN₃) | α-Azido ketone |
| Hydroxide | Potassium Hydroxide (KOH) | α-Hydroxy ketone |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether ketone |
| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | α-Acyloxy ketone |
Furthermore, the α-bromo ketone can undergo elimination reactions upon treatment with a non-nucleophilic base to yield an α,β-unsaturated ketone, which can then serve as a Michael acceptor for further C-C bond formation. libretexts.orglibretexts.org
The carbonyl group and its adjacent α-protons are central to several fundamental carbon-carbon bond-forming reactions. By generating the corresponding enolate with a suitable base (e.g., LDA), the ethanone derivative can act as a nucleophile in aldol (B89426) and Claisen-type condensation reactions. vanderbilt.edu
Aldol Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketones. Subsequent dehydration, often acid- or base-catalyzed, yields α,β-unsaturated ketones, also known as chalcones when an aromatic aldehyde is used. magritek.com
Claisen Condensation: Reaction of the enolate with an ester results in a β-dicarbonyl compound, specifically a β-keto ester. This reaction requires a stoichiometric amount of base to drive the equilibrium by deprotonating the product. vanderbilt.edu
These condensation reactions significantly expand the carbon skeleton, allowing for the synthesis of more elaborate structures.
The prochiral carbonyl carbon of the ethanone group can be transformed into a chiral center through stereoselective reactions.
Stereoselective Reduction: The ketone can be reduced to a secondary alcohol with high enantioselectivity using chiral reducing agents. Well-established methods include the use of borane (B79455) with Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts or chiral borohydride (B1222165) reagents. This produces an enantiomerically enriched 1-(5-bromo-2,4-dimethoxyphenyl)ethanol.
Stereoselective Addition: Chiral catalysts can also mediate the enantioselective addition of organometallic reagents (e.g., organozinc or Grignard reagents) to the carbonyl group, leading to the formation of chiral tertiary alcohols.
These stereoselective transformations are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in medicinal chemistry and materials science.
Modifications of the Dimethoxyaryl Ring System
The 5-bromo-2,4-dimethoxyphenyl ring is the central scaffold of the molecule, offering multiple avenues for structural modification. The existing substituents—two methoxy (B1213986) groups, a bromine atom, and an acetyl group—govern the reactivity of the aromatic ring and provide handles for derivatization.
Selective Demethylation Strategies of Methoxy Groups
The presence of two methoxy groups at the C2 and C4 positions offers the potential for selective or complete demethylation to yield the corresponding phenolic compounds. The choice of demethylating agent and reaction conditions determines the outcome, as the electronic and steric environments of the two methoxy groups are distinct. The C2-methoxy group is ortho to the acetyl group, while the C4-methoxy group is para to it.
Several reagents are commonly employed for the cleavage of aryl methyl ethers, and their selectivity can be influenced by factors such as Lewis acidity, steric bulk, and the potential for chelation with adjacent functional groups. researchgate.net For instance, the acetyl group's carbonyl oxygen can coordinate with Lewis acidic reagents, potentially directing demethylation to the ortho (C2) position.
Common demethylation strategies applicable to this system include:
Boron Tribromide (BBr₃): A powerful and widely used reagent for cleaving aryl ethers. Using stoichiometric amounts can lead to the demethylation of both methoxy groups, while careful control of equivalents and temperature may allow for selective cleavage.
Trimethylsilyl Iodide (TMS-I): A milder reagent that can be effective for selective demethylation. The steric bulk of the reagent may favor reaction at the less hindered C4-methoxy group. researchgate.net
Lewis Acids with Nucleophiles: Combinations like aluminum chloride (AlCl₃) with ethyl mercaptan can be effective. The AlCl₃ may coordinate with the carbonyl oxygen and the C2-methoxy group, facilitating a preferential cleavage at this position. researchgate.net
Protic Acids: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers, though they are often harsh and may lack selectivity. researchgate.net
The successful isolation of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone demonstrates that selective demethylation at the C2 position is achievable. nih.govresearchgate.netresearchgate.net This product benefits from the formation of a stable intramolecular hydrogen bond between the newly formed hydroxyl group and the acetyl carbonyl oxygen. nih.govresearchgate.net
Table 1: Selective Demethylation Strategies
| Reagent | Potential Selectivity | Rationale |
|---|---|---|
| Boron Tribromide (BBr₃) | Non-selective or selective with careful control | Powerful reagent capable of cleaving both ether linkages. |
| Trimethylsilyl Iodide (TMS-I) | Potentially C4-selective | Bulky reagent may preferentially attack the less sterically hindered C4-methoxy group. researchgate.net |
| AlCl₃ / Ethyl Mercaptan | Potentially C2-selective | Chelation of AlCl₃ between the carbonyl oxygen and the C2-methoxy oxygen can direct demethylation. researchgate.net |
| Hydroiodic Acid (HI) | Generally non-selective | Harsh conditions often lead to complete demethylation. researchgate.net |
Further Electrophilic or Nucleophilic Substitution Patterns on the Aromatic Ring
The electron-rich nature of the dimethoxyaryl ring, despite the presence of the deactivating acetyl and bromo substituents, allows for further electrophilic aromatic substitution. The directing effects of the existing groups determine the position of new substituents. The methoxy groups are strongly activating ortho, para-directors, the bromo group is a deactivating ortho, para-director, and the acetyl group is a deactivating meta-director.
The vacant C6 position is the most likely site for electrophilic attack. It is ortho to the strongly activating C2-methoxy group and para to the activating C4-methoxy group, making it highly electron-rich. The C3 position is sterically hindered and ortho to two deactivating groups (acetyl and bromo).
Potential Electrophilic Substitution Reactions:
Nitration: Using nitric acid and sulfuric acid would likely introduce a nitro group at the C6 position.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid would introduce another halogen atom, predicted to be at the C6 position.
Sulfonation: Fuming sulfuric acid would introduce a sulfonic acid group, also likely at the C6 position.
Friedel-Crafts Reactions: Acylation or alkylation would be challenging due to the deactivating effect of the acetyl group but, if successful, would also be directed to the C6 position.
Table 2: Predicted Electrophilic Aromatic Substitution Outcomes
| Reaction | Reagents | Predicted Position of Substitution | Product Name |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C6 | 1-(5-Bromo-2,4-dimethoxy-6-nitrophenyl)ethan-1-one |
| Bromination | Br₂, FeBr₃ | C6 | 1-(5,6-Dibromo-2,4-dimethoxyphenyl)ethan-1-one |
| Chlorination | Cl₂, AlCl₃ | C6 | 1-(5-Bromo-6-chloro-2,4-dimethoxyphenyl)ethan-1-one |
| Sulfonation | SO₃, H₂SO₄ | C6 | 4-Acetyl-2-bromo-3,5-dimethoxybenzenesulfonic acid |
Nucleophilic aromatic substitution (SₙAr) on the aryl bromide is generally unfavorable as the ring is not activated by strongly electron-withdrawing groups (like nitro groups) ortho or para to the bromine atom. pearson.com However, derivatization of the ring with such groups (e.g., nitration at C6) could potentially render the bromo substituent susceptible to displacement by strong nucleophiles.
Synthesis of Poly-Functionalized Analogues and Compound Libraries
The parent molecule is a versatile starting material for generating libraries of analogues through modification of both the acetyl group and the aromatic ring. The acetyl group's carbonyl carbon is electrophilic, and its alpha-carbon protons are acidic, allowing for a variety of transformations.
Modifications at the Acetyl Group:
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride, yielding 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-ol.
Oxidation: While the ketone itself is resistant to oxidation, if reduced to an alcohol, it can be part of further synthetic steps.
Alpha-Halogenation: The methyl group can be halogenated under acidic or basic conditions to install a bromine or chlorine atom, creating a reactive handle for subsequent nucleophilic substitution.
Condensation Reactions: Aldol or Claisen-Schmidt condensations with aldehydes or ketones can extend the carbon chain at the alpha-position.
By combining these transformations with the ring modifications discussed previously (demethylation, substitution), a wide array of poly-functionalized analogues can be synthesized. For example, selective demethylation followed by etherification with various alkyl halides can produce a library of alkoxy analogues. Similarly, electrophilic substitution at C6 followed by reduction of the acetyl group generates bifunctional compounds. The synthesis of related bromo-dimethoxyphenyl structures in other contexts highlights the feasibility of these multi-step synthetic sequences. wikipedia.orgnih.gov
Structure-Reactivity Relationships within Derivatized Analogues
The structural modifications imparted upon this compound directly influence the reactivity of the resulting analogues. Understanding these structure-reactivity relationships is crucial for designing molecules with specific chemical properties. mdpi.comdntb.gov.ua
Effect of Demethylation: Converting one or both methoxy groups to hydroxyl groups significantly alters the electronic properties of the ring. The hydroxyl groups are more strongly activating than methoxy groups, increasing the ring's nucleophilicity and making it more susceptible to further electrophilic substitution. The presence of a C2-hydroxyl group also introduces the possibility of intramolecular hydrogen bonding, which can affect the conformation and reactivity of the acetyl group. nih.gov
Effect of Ring Substitution: Introducing an electron-withdrawing group (e.g., -NO₂) at the C6 position will decrease the electron density of the aromatic ring, making it less reactive towards further electrophilic attack but potentially activating it for nucleophilic substitution. Conversely, adding an electron-donating group would enhance the ring's reactivity towards electrophiles.
Effect of Acetyl Group Modification: Reducing the ketone to an alcohol removes the electron-withdrawing resonance effect of the carbonyl group from the aromatic ring, thereby increasing its activation. Converting the acetyl group to a longer alkyl chain would introduce steric bulk that could influence the reactivity of adjacent positions on the ring.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one, NMR is crucial for confirming the precise placement of the bromo, two methoxy (B1213986), and acetyl substituents on the phenyl ring, distinguishing it from other potential isomers.
While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectral features can be reliably predicted based on established chemical shift principles and data from analogous structures.
Predicted ¹H and ¹³C NMR Data: The structure contains two aromatic protons, two distinct methoxy groups, and one acetyl methyl group, leading to five unique signals in the ¹H NMR spectrum and ten signals in the ¹³C NMR spectrum.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |||
|---|---|---|---|---|
| Label | Predicted Shift (ppm) | Multiplicity | Label | Predicted Shift (ppm) |
| H-3 | ~6.5 | s | C1 | ~120.0 |
| H-6 | ~7.8 | s | C2 | ~160.0 |
| C2-OCH₃ | ~3.9 | s | C3 | ~96.0 |
| C4-OCH₃ | ~3.95 | s | C4 | ~162.0 |
| -C(O)CH₃ | ~2.6 | s | C5 | ~108.0 |
| C6 | ~133.0 | |||
| C=O | ~198.0 | |||
| -C(O)CH₃ | ~26.0 | |||
| C2-OCH₃ | ~56.0 | |||
| C4-OCH₃ | ~56.5 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these predicted signals and confirming the molecular structure by revealing through-bond and through-space correlations.
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, the two aromatic protons (H-3 and H-6) are separated by four bonds and are not expected to show a COSY correlation. Similarly, the three methyl singlets would not show any cross-peaks, confirming their isolation from other proton networks.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons they are attached to. This is critical for assigning the carbon signals.
| Predicted ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
|---|---|---|
| ~6.5 | ~96.0 | H-3 to C-3 |
| ~7.8 | ~133.0 | H-6 to C-6 |
| ~3.9 | ~56.0 | C2-OCH₃ protons to C2-OCH₃ carbon |
| ~3.95 | ~56.5 | C4-OCH₃ protons to C4-OCH₃ carbon |
| ~2.6 | ~26.0 | -C(O)CH₃ protons to -C(O)CH₃ carbon |
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, providing the final proof of connectivity. It is particularly useful for identifying quaternary carbons (those with no attached protons) like C-1, C-2, C-4, C-5, and the carbonyl carbon.
| Proton Signal (ppm) | Key Predicted HMBC Correlations (Carbon ppm) | Structural Information Confirmed |
|---|---|---|
| H-3 (~6.5) | C-1, C-2, C-4, C-5 | Position of H-3 relative to substituents |
| H-6 (~7.8) | C-1, C-2, C-4, C-5, C=O | Position of H-6 and proximity to acetyl group |
| C2-OCH₃ (~3.9) | C-2 | Attachment of methoxy group to C-2 |
| C4-OCH₃ (~3.95) | C-4 | Attachment of methoxy group to C-4 |
| -C(O)CH₃ (~2.6) | C=O, C-1 | Attachment of acetyl group to C-1 |
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is crucial for conformational analysis. For this molecule, NOESY correlations would be expected between the C2-OCH₃ protons and the H-3 proton, and between the acetyl methyl protons and the H-6 proton, confirming their spatial relationship.
Beyond static structural analysis, NMR spectroscopy can be employed dynamically. If this compound were synthesized via Friedel-Crafts acylation of 1-bromo-2,4-dimethoxybenzene (B92324), the reaction could be monitored in real-time using in situ NMR. By tracking the disappearance of the reactant's aromatic signals and the simultaneous appearance of the product's characteristic signals (e.g., the acetyl methyl singlet at ~2.6 ppm and the downfield aromatic singlet at ~7.8 ppm), one could obtain kinetic data and determine the optimal reaction time. Furthermore, mechanistic pathways can be probed using isotopic labeling. For instance, using ¹³C-labeled acetyl chloride in the synthesis would result in a product specifically enriched at the carbonyl carbon. Subsequent ¹³C NMR analysis would confirm the site of acylation and rule out alternative mechanisms.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁BrO₃), the calculated monoisotopic mass is 257.98916 Da. echemi.com HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments can be used to analyze the fragmentation pathways, providing further structural confirmation. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity for all bromine-containing fragments.
A plausible fragmentation pathway under electron ionization (EI) would involve initial cleavages adjacent to the carbonyl group (alpha-cleavage):
Loss of a methyl radical (•CH₃): A primary fragmentation would be the loss of the acetyl methyl group, leading to a [M-15]⁺ ion.
Formation of an acylium ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring would generate a stable 5-bromo-2,4-dimethoxyphenyl acylium ion.
| Predicted m/z | Formula | Identity | Notes |
|---|---|---|---|
| 257.989 / 259.987 | [C₁₀H₁₁BrO₃]⁺ | Molecular Ion [M]⁺ | Shows characteristic 1:1 Br isotope pattern |
| 242.963 / 244.961 | [C₉H₈BrO₃]⁺ | [M - CH₃]⁺ | Loss of acetyl methyl radical |
| 214.968 / 216.966 | [C₈H₆BrO₂]⁺ | [M - CH₃CO]⁺ | Loss of acetyl radical, forming a benzoyl cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are excellent for identifying functional groups. The spectra are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa.
For this compound, the key functional groups would produce characteristic signals.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to weak intensity |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | From methyl and methoxy groups |
| C=O Stretch (Ketone) | ~1680 | ~1680 | Strong, sharp peak in IR. Conjugated to the ring. |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Multiple bands, often strong in Raman. |
| C-O Stretch (Aryl Ether) | ~1250 (asym), ~1040 (sym) | ~1250 (asym), ~1040 (sym) | Strong in IR. |
| C-Br Stretch | 600-500 | 600-500 | Weak to medium intensity. |
Raman spectroscopy is particularly sensitive to the polarizability of bonds and would be effective for analyzing the aromatic ring and C-Br vibrations. s-a-s.orghoriba.com In contrast, FT-IR spectroscopy would show a very strong absorption for the polar carbonyl (C=O) group. Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups.
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise atomic coordinates and thus exact bond lengths, bond angles, and torsion angles. While a crystal structure for this compound has not been reported, analysis of its close analog, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, demonstrates the power of this technique. nih.gov
The study of the hydroxy analog revealed a monoclinic crystal system and provided detailed geometric data. nih.gov For the target dimethoxy compound, a similar analysis would be expected to confirm the planarity of the phenyl ring and determine the orientation of the acetyl and methoxy groups relative to it. Furthermore, it would elucidate intermolecular interactions that stabilize the crystal lattice, such as π-π stacking between aromatic rings or weak hydrogen bonds.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₉BrO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.916 (3) |
| b (Å) | 13.836 (5) |
| c (Å) | 6.940 (2) |
| β (°) | 90.031 (3) |
| Volume (ų) | 952.0 (5) |
| Key Feature | Stabilized by π-π interactions (centroid-centroid distance = 3.588 Å) |
Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.
The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not produce an ECD or VCD signal.
However, these techniques would become essential for the stereochemical assignment of any chiral derivatives of this compound. For example, if the ketone at the C-1 position were stereoselectively reduced to a secondary alcohol, two enantiomers ((R)- and (S)-1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-ol) would be formed. To determine the absolute configuration of a specific enantiomer, one would measure its experimental ECD or VCD spectrum. This spectrum would then be compared to the theoretically calculated spectra for both the (R) and (S) configurations, typically computed using time-dependent density functional theory (TD-DFT). A match between the experimental and one of the calculated spectra would provide an unambiguous assignment of the absolute stereochemistry.
Hyphenated Analytical Techniques for In-situ Reaction Process Monitoring
The elucidation of reaction mechanisms and the optimization of synthetic routes for compounds such as this compound rely on a detailed understanding of reaction kinetics, the formation of intermediates, and the generation of byproducts. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time, in-situ monitoring of chemical reactions. nih.govsaspublishers.com These techniques provide a continuous stream of data from the reaction mixture, minimizing the need for manual sampling and quenching, which can alter the reaction's course. nih.gov
For the synthesis of this compound, which is typically formed via the bromination of 2,4-dimethoxyacetophenone, in-situ monitoring with hyphenated techniques can offer significant insights. The primary methods applicable to this type of reaction are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netrsisinternational.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly versatile technique for monitoring the progress of the synthesis of this compound. rsisinternational.org A small, continuous stream of the reaction mixture can be automatically drawn and injected into the HPLC system. The components of the mixture—reactant (2,4-dimethoxyacetophenone), product (this compound), and any potential intermediates or byproducts—are separated based on their polarity by the HPLC column.
Following separation, the eluent is directed to a mass spectrometer, which provides mass-to-charge (m/z) ratio information for each component. This allows for the unambiguous identification of each species in the reaction mixture. The combination of retention time from the HPLC and the mass spectral data from the MS provides a high degree of certainty in compound identification. nih.gov
A hypothetical dataset for the in-situ HPLC-MS monitoring of the bromination of 2,4-dimethoxyacetophenone is presented below. This table illustrates how the relative concentrations of the key species might change over the course of the reaction.
| Time (minutes) | 2,4-dimethoxyacetophenone (Relative Area %) | This compound (Relative Area %) | Intermediate/Byproduct (Relative Area %) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 10 | 75 | 24 | 1 |
| 20 | 50 | 48 | 2 |
| 30 | 25 | 72 | 3 |
| 40 | 5 | 92 | 3 |
| 50 | 1 | 96 | 3 |
| 60 | <1 | 97 | 3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
For reactions involving volatile and thermally stable compounds, GC-MS is another powerful hyphenated technique for in-situ monitoring. scirp.orgeuropeanpharmaceuticalreview.com Similar to HPLC-MS, a sample from the reaction vessel is introduced into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification.
The application of GC-MS to monitor the synthesis of this compound would be suitable if the starting materials and products are sufficiently volatile. scirp.orgresearchgate.net The high resolution of capillary GC columns can effectively separate the desired product from the starting material and other closely related isomers that might form during the reaction. The mass spectrometer provides definitive structural information, which is crucial for identifying positional isomers of the brominated product that might not be distinguishable by other detectors.
The data generated from in-situ GC-MS monitoring would be similar in nature to that from HPLC-MS, providing a time-course analysis of the concentration of each species in the reaction mixture. This allows for the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.
Computational and Theoretical Chemistry Studies on 1 5 Bromo 2,4 Dimethoxyphenyl Ethan 1 One and Its Reactions
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the regions of a molecule most likely to participate in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.
A hypothetical FMO analysis for 1-(5-Bromo-2,4-dimethoxyphenyl)ethan-1-one would likely show the HOMO localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would be expected to have significant contributions from the carbonyl group and the bromine atom, which are electron-withdrawing. The charge distribution, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, identifying electron-rich and electron-poor centers.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Hypothetical Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.65 |
Note: These values are illustrative and not based on actual calculations.
Electrostatic Potential Surface (EPS) Mapping and Hydrogen Bonding Propensity
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would be expected to show a negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, making them likely sites for hydrogen bond acceptance. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential, indicating their potential to act as hydrogen bond donors.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
DFT is a powerful computational method used to determine the most stable three-dimensional structure of a molecule (geometry optimization) and to predict its spectroscopic properties.
Prediction of NMR Chemical Shifts, Coupling Constants, and Anisotropy Effects
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are crucial for confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used for this purpose.
A computational study of this compound would predict the 1H and 13C NMR chemical shifts. The calculations would need to account for the electronic effects of the bromine and dimethoxy substituents on the aromatic ring, as well as the anisotropy effect of the carbonyl group, which would influence the chemical shifts of nearby protons.
Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-3 | 7.2 | 7.18 |
| H-6 | 6.6 | 6.55 |
| OCH3 (C2) | 3.9 | 3.88 |
| OCH3 (C4) | 3.8 | 3.75 |
| COCH3 | 2.5 | 2.45 |
Note: These values are illustrative and not based on actual calculations or experimental data.
Calculation of Vibrational Frequencies, Intensities, and Normal Modes
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups. A frequency scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.
For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the ketone, C-O stretching of the methoxy groups, C-Br stretching, and various vibrations of the aromatic ring.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
Simulations of reactions involving this compound, for instance, its reduction or its participation in a substitution reaction, would involve mapping the potential energy surface to identify the structures of reactants, intermediates, transition states, and products. This would provide valuable insights into the reaction's feasibility and kinetics.
Potential Energy Surface Scans and Intrinsic Reaction Coordinate (IRC) Calculations
Potential Energy Surface (PES) scans are a fundamental computational technique used to explore the energy of a molecule as its geometry changes. q-chem.comnih.gov This is typically done by systematically varying specific coordinates, such as bond lengths, bond angles, or dihedral angles, while optimizing the rest of the molecular structure. q-chem.comq-chem.com For this compound, a PES scan could be instrumental in understanding conformational preferences, particularly the rotation around the single bond connecting the acetyl group to the dimethoxyphenyl ring. This rotation influences the molecule's steric and electronic properties, including its interaction with other molecules or catalysts.
A relaxed PES scan of the dihedral angle between the acetyl group and the aromatic ring would likely reveal energy minima corresponding to stable conformations and energy maxima corresponding to transition states between these conformers. The heights of these energy barriers determine the rotational flexibility of the acetyl group at a given temperature.
Table 1: Illustrative Potential Energy Surface Scan Data for Rotation of the Acetyl Group in this compound
| Dihedral Angle (C-C-C=O) (Degrees) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.8 |
| 60 | 0.5 |
| 90 | 0.0 (Global Minimum) |
| 120 | 0.7 |
| 150 | 2.0 |
| 180 | 3.0 (Local Maximum) |
Note: Data are hypothetical and for illustrative purposes to represent typical findings from a PES scan.
Once a transition state for a chemical reaction (e.g., nucleophilic addition to the carbonyl carbon) is located on the PES, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the identified transition state correctly links the desired reactants and products and provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. For a reaction involving this compound, an IRC calculation would visualize the trajectory of atoms as the reaction progresses from reactants, through the transition state, to the final products.
Computational Elucidation of Catalytic Cycles and Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), are crucial for elucidating the mechanisms of catalyzed reactions involving acetophenones, such as hydrogenation, amination, or coupling reactions. researchgate.netsciforum.net By modeling the interactions between this compound, the catalyst (e.g., a transition metal complex), and other reagents, researchers can map out the entire catalytic cycle.
This process involves:
Reactant and Catalyst Complexation: Calculating the binding energy of the substrate to the catalyst.
Transition State Identification: Locating the transition state for each elementary step in the cycle (e.g., oxidative addition, migratory insertion, reductive elimination).
Intermediate Characterization: Identifying and calculating the stability of all intermediates formed during the reaction.
Product Release: Modeling the dissociation of the product from the catalyst.
Molecular Dynamics Simulations to Investigate Conformational Space and Solvent Effects
While quantum mechanics calculations like DFT are excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the broader conformational landscape and the influence of the environment, such as solvent molecules. youtube.com MD simulations model the movement of atoms over time based on classical mechanics, allowing for the observation of molecular motions on the nanosecond to microsecond timescale. youtube.com
For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide) and simulating their collective motion. This approach can provide valuable insights into:
Conformational Sampling: Identifying the most populated conformations of the molecule in a solution, which may differ from the gas-phase minimum energy structure.
Solvation Shell Structure: Understanding how solvent molecules arrange themselves around the solute, particularly around the polar carbonyl group and the methoxy groups. This organization can significantly impact reactivity.
Solvent-Mediated Interactions: Observing how solvent molecules mediate intramolecular interactions or interactions with other reactants.
The results from MD simulations can help rationalize experimental observations, such as how the choice of solvent affects reaction rates and selectivity. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies Focused on Chemical Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of molecules based on their structural features, which are encoded as numerical descriptors. humanjournals.com These descriptors can be derived from the molecular structure and can be topological, electronic, or geometric in nature.
For a class of substituted acetophenones including this compound, a QSPR study could be developed to predict properties like:
Reactivity: For example, the rate constant of a specific reaction or the susceptibility to nucleophilic attack at the carbonyl carbon. Descriptors such as the calculated charge on the carbonyl carbon (an electronic descriptor) or the Lowest Unoccupied Molecular Orbital (LUMO) energy would be highly relevant.
Stability: Predicting the thermal stability or degradation pathways of the molecule. Descriptors related to bond strengths or total molecular energy could be employed.
To build a QSPR model, a dataset of related acetophenone (B1666503) derivatives with known experimental property values is required. humanjournals.com Various computational descriptors are calculated for each molecule in the dataset. Then, statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the observed property. nih.gov Once a statistically robust model is developed, it can be used to predict the reactivity and stability of new or untested compounds like this compound.
Table 2: Illustrative Molecular Descriptors for a QSPR Study of Acetophenone Derivatives
| Compound | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity Index |
| Acetophenone | -1.25 | 2.96 | 1.00 |
| 4-Methoxyacetophenone | -1.18 | 3.51 | 1.15 |
| 4-Bromoacetophenone | -1.45 | 2.30 | 0.92 |
| This compound | -1.38 | 3.85 | 1.28 |
Note: Data are hypothetical and for illustrative purposes. The "Predicted Reactivity Index" is a conceptual value that would be derived from a QSPR model.
1 5 Bromo 2,4 Dimethoxyphenyl Ethan 1 One As a Key Synthetic Intermediate
Precursor in the Total Synthesis of Complex Organic Molecules
The utility of 1-(5-Bromo-2,4-dimethoxyphenyl)ethan-1-one as a starting material lies in its capacity to introduce a substituted phenyl ring into a target molecule, which can be further elaborated through its ketone and bromo functionalities.
Heterocyclic compounds are central to pharmaceutical and agrochemical research. This compound is an ideal precursor for various heterocyclic systems due to its acetyl group, which can participate in a range of condensation and cyclization reactions.
A primary application is in the synthesis of chalcones (α,β-unsaturated ketones) via the Claisen-Schmidt condensation. rjlbpcs.comnih.gov This reaction involves the base-catalyzed condensation of the acetophenone (B1666503) with an aromatic aldehyde. The resulting chalcone (B49325) is a pivotal intermediate for synthesizing numerous heterocyclic scaffolds. rjlbpcs.comnih.gov
For example, the chalcone derived from this compound can be reacted with reagents like hydrazine, guanidine, or urea (B33335) to yield pyrazolines, pyrimidines, and other significant heterocyclic systems. bu.edu.eg The synthesis of pyrimidines, for instance, often involves the condensation of a 1,3-bifunctional three-carbon fragment (which can be derived from the chalcone) with an amidine, urea, or guanidine. bu.edu.eg Similarly, this intermediate is suitable for constructing quinoline (B57606) scaffolds, which are present in many biologically active compounds. organic-chemistry.orgnih.gov
| Starting Intermediate | Reaction Type | Co-reactant | Resulting Heterocyclic Core |
|---|---|---|---|
| Chalcone Derivative | Cyclocondensation | Guanidine/Urea | Pyrimidine |
| Chalcone Derivative | Cyclocondensation | Hydrazine | Pyrazoline |
| Chalcone Derivative | Michael Addition/Cyclization | Malononitrile | Pyridinone |
| α-Haloketone Derivative | Hantzsch Synthesis | Thioamide/Thiourea | Thiazole (B1198619) |
The bifunctional nature of this compound makes it exceptionally well-suited for both convergent and divergent synthetic strategies.
Convergent Synthesis: In a convergent approach, the molecule can be elaborated into a complex fragment before being coupled with another. For instance, the acetyl group can be transformed into a heterocyclic ring system, and the bromo-substituent can then be used in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) to join this fragment with another advanced intermediate, rapidly assembling a complex molecular target.
Divergent Synthesis: For divergent synthesis, the compound serves as a common core from which a library of analogues can be generated. The bromine atom can be subjected to various cross-coupling reactions with a range of boronic acids or alkynes to create a series of aryl- or alkynyl-substituted acetophenones. Subsequently, the ketone functionality in each of these new intermediates can be independently reacted to form different derivatives (e.g., oximes, hydrazones, or various heterocycles), leading to a diverse library of related compounds for structure-activity relationship (SAR) studies.
Building Block for the Design and Synthesis of Novel Ligands and Catalysts
While specific applications of this compound in catalysis are not extensively documented, its structure contains motifs commonly found in ligand design. The substituted phenyl ring can serve as the backbone for pincer-type ligands or other multidentate coordinating agents. The acetyl group can be converted into an imine through condensation with a primary amine (forming a Schiff base), a common chelating unit in coordination chemistry. Further functionalization, perhaps by introducing phosphine (B1218219) or other donor groups via the bromo-substituent, could yield sophisticated ligands for transition-metal catalysis.
Role in Cascade, Domino, and Multicomponent Reactions
Cascade, domino, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that form multiple chemical bonds in a single operation, minimizing waste and simplifying procedures. nih.govresearchgate.net The reactive ketone of this compound makes it a potential component for such reactions.
For example, it could serve as the ketone component in a Biginelli or Hantzsch-type multicomponent reaction. A hypothetical Biginelli-like MCR could involve the condensation of this compound, an aldehyde, and urea (or thiourea) to directly assemble a highly substituted dihydropyrimidinone scaffold. ijper.org The efficiency of MCRs makes them a powerful tool for rapidly generating molecular complexity from simple building blocks. rsc.orgrsc.org
Development of Novel Synthetic Methodologies Utilizing the Compound as a Core Scaffold
This compound serves as an excellent scaffold for developing and showcasing new synthetic methodologies. The presence of multiple, electronically distinct reaction sites allows researchers to test the selectivity and scope of novel reactions. For example, its structure is suitable for:
Testing C-H Functionalization: The substituted benzene (B151609) ring has specific C-H bonds that can be targeted for activation and functionalization, guided by the directing effects of the methoxy (B1213986) and acetyl groups.
Exploring Novel Cross-Coupling Reactions: The aryl bromide functionality is a classic handle for a wide variety of metal-catalyzed cross-coupling reactions, making it a reliable substrate for testing new catalysts or reaction conditions.
Developing α-Functionalization Methods: The ketone can be converted to its enolate or silyl (B83357) enol ether, providing a nucleophilic α-carbon. Alternatively, direct α-bromination would yield an α-bromoacetophenone derivative, a powerful electrophilic building block for constructing other molecules, particularly thiazoles. researchgate.net
Comparative Analysis with Related Synthetic Intermediates and Their Utility
The synthetic utility of this compound is best understood by comparing it with its isomers and related compounds. The specific placement of substituents dramatically influences the molecule's electronic properties and steric environment, thereby dictating its reactivity.
Theoretical studies on bromoacetophenone isomers show that the substituent position significantly affects the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn governs its reactivity. researchgate.net The electron-donating methoxy groups in the 2- and 4-positions activate the ring, while the bromine at the 5-position acts as a deactivating group through its inductive effect but can also participate in resonance.
Compared to its 2-hydroxy analog, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, the 2-methoxy group in the title compound prevents the formation of a strong intramolecular hydrogen bond with the acetyl oxygen. nih.govnih.gov This leaves the ketone more sterically accessible and electronically unperturbed, potentially increasing its reactivity in condensation reactions. Furthermore, the absence of the acidic phenolic proton avoids the need for protecting group strategies in reactions involving bases.
The comparison with other isomers, such as 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, highlights the importance of regiochemistry. echemi.comachemblock.com The different electronic and steric environment around the acetyl and bromo groups in each isomer will lead to different outcomes in directed C-H activation reactions and may influence the rates and yields of condensation and coupling reactions.
| Compound | Key Structural Feature | Impact on Reactivity and Utility |
|---|---|---|
| This compound | Bromo is meta to acetyl; Methoxy groups are ortho and para. | Activated ring with distinct sites for electrophilic substitution. Acetyl group is sterically unhindered. |
| 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone | Bromo is meta to acetyl; Methoxy groups are ortho and meta. | Different electronic distribution affects regioselectivity of further substitutions. achemblock.com |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | Ortho-hydroxy group instead of methoxy. | Forms strong intramolecular H-bond, reducing ketone reactivity. nih.gov Phenolic proton is acidic. |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Bromine is on the α-carbon (acetyl methyl group). | Highly electrophilic α-carbon; classic intermediate for Hantzsch thiazole synthesis and other alkylations. chemicalbook.com |
Q & A
Q. What are the standard synthetic routes for 1-(5-Bromo-2,4-dimethoxyphenyl)ethan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor aromatic rings. For example, bromination of 1-(2,4-dimethoxyphenyl)ethan-1-one using Br₂ in acetic acid or HBr/H₂O₂ under controlled temperatures (40–60°C) introduces the bromine atom at the 5-position . Optimization involves adjusting stoichiometry, temperature, and reaction time to maximize yield and purity. Monitoring via TLC or HPLC ensures reaction completion. Catalysts like FeCl₃ or AlCl₃ may accelerate electrophilic substitution .
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves bond lengths and angles, confirming bromine placement and steric effects.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₁BrO₃; expected [M+H]⁺ = 259.00) .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data on substituent orientation be resolved?
- Methodological Answer : Discrepancies between NMR (dynamic averaging) and X-ray (static structure) data arise from crystal packing effects or solution-phase conformational flexibility. For example, methoxy groups may exhibit rotational barriers detectable via variable-temperature NMR. Computational modeling (DFT or MD simulations) reconciles these differences by comparing calculated vs. experimental spectra . Cross-validation with NOESY/ROESY NMR can identify spatial proximities missed in X-ray .
Q. What strategies mitigate side reactions during bromination of dimethoxyacetophenone derivatives?
- Methodological Answer : Competing reactions (e.g., over-bromination or demethylation) are minimized by:
- Regioselective Control : Using directing groups (e.g., methoxy) to favor para/ortho bromination .
- Protecting Groups : Temporary protection of reactive hydroxyl groups with benzyl or acetyl moieties .
- Low-Temperature Bromination : Slow addition of Br₂ at 0°C reduces electrophilic attack at unintended positions .
Q. How does computational modeling aid in predicting reactivity and stability?
- Methodological Answer :
- DFT Calculations : Predict electrophilic susceptibility (Fukui indices) and transition states for bromination .
- Solvent Effects : COSMO-RS models optimize solvent selection (e.g., DCM vs. acetic acid) to stabilize intermediates .
- Thermodynamic Stability : Gibbs free energy calculations assess keto-enol tautomerism, which impacts reactivity .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies, and how should researchers address this?
- Methodological Answer : Variations (e.g., 65–68°C vs. 70–72°C ) arise from impurities, polymorphs, or measurement techniques. Solutions include:
- Recrystallization : Purify using solvents like ethanol/water mixtures to isolate a single polymorph.
- DSC/TGA : Differential scanning calorimetry identifies phase transitions and decomposition points .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
